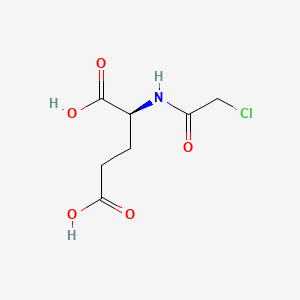

N-(Chloroacetyl)glutamate

Description

Contextualization within Glutamate (B1630785) and N-Acetyl-L-Glutamate Biochemistry

Glutamate is a fundamental amino acid with a dual role in cellular metabolism and function. It is a building block for protein synthesis and a key excitatory neurotransmitter in the vertebrate nervous system. nih.gov Furthermore, glutamate is a precursor for the synthesis of other important molecules, including the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.gov

Within the context of the urea (B33335) cycle, a critical pathway for detoxifying ammonia (B1221849) in mammals, glutamate is a substrate for the enzyme N-acetyl-L-glutamate synthase (NAGS). NAGS catalyzes the formation of N-acetyl-L-glutamate (NAG) from glutamate and acetyl-CoA. oup.comwikipedia.org NAG is an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPSI), the enzyme that catalyzes the first and rate-limiting step of the urea cycle. oup.comresearchgate.net The structural similarity of N-(Chloroacetyl)glutamate to both glutamate and NAG allows it to interact with enzymes that bind these native molecules, making it an effective research tool.

Historical Trajectory of this compound as a Research Tool

The application of this compound as a sophisticated tool in biochemical research has a notable history, particularly in the study of enzyme structure and function. Its utility as a photoaffinity label was significantly highlighted in research on mammalian liver mitochondrial carbamoyl phosphate synthetase (CPSI).

In the late 1980s, researchers utilized a radiolabeled version of this compound, specifically N-(chloroacetyl)-L-[14C]glutamate, to identify the binding site of the allosteric activator NAG on CPSI. ontosight.ai The chloroacetyl group, upon photoactivation, forms a covalent bond with nearby amino acid residues, thereby "labeling" the binding site. The specificity of this labeling was demonstrated by the significant reduction in radioactivity bound to the enzyme when an excess of unlabeled NAG was present during the experiment. ontosight.ai Subsequent studies involving limited proteolysis of the photo-labeled CPSI allowed for the localization of the NAG binding site to the C-terminal domain of the enzyme. ontosight.ai This pioneering work established this compound as a powerful photoaffinity label for elucidating the structural features of ligand-binding sites on complex enzymes.

Fundamental Significance as a Precursor and Mechanistic Probe in Chemical Biology

The significance of this compound in chemical biology extends beyond its use as a photoaffinity label. It serves as a versatile precursor in chemical synthesis and as a mechanistic probe to dissect enzymatic reaction pathways.

The synthesis of this compound is typically achieved through the reaction of glutamic acid with chloroacetyl chloride. This process introduces the reactive chloroacetyl moiety to the amino group of glutamate. researchgate.net This reactive group is key to its function as a probe.

A prime example of its use as a mechanistic probe is in the study of N-acetyl-L-glutamate synthase (NAGS). Researchers have employed this compound in combination with coenzyme A (CoA) to generate a bisubstrate analog in situ. nih.govgoogle.com The enzyme itself catalyzes the initial transfer of the chloroacetyl group from this compound to CoA, which then forms a stable bisubstrate analog that remains bound to the active site. nih.gov The analysis of the crystal structure of NAGS in complex with this bisubstrate analog has provided critical insights into the catalytic mechanism of the enzyme, helping to identify key amino acid residues involved in substrate binding and catalysis. nih.govgoogle.com

Moreover, the chloroacetyl group's reactivity can be exploited for protein modification and conjugation, allowing for the attachment of other molecules or labels to proteins of interest. researchgate.net This makes this compound and similar N-chloroacetylated amino acids valuable building blocks in the synthesis of peptides and other complex organic molecules for various research applications. researchgate.net

| Property | Description |

| IUPAC Name | N-(Chloroacetyl)-L-glutamic acid |

| Molecular Formula | C7H10ClNO5 |

| Primary Function in Research | Photoaffinity label, mechanistic probe, synthetic precursor |

| Key Structural Feature | Reactive chloroacetyl group |

| Enzyme Studied | Application of this compound | Key Findings |

| Carbamoyl Phosphate Synthetase I (CPSI) | Photoaffinity labeling with N-(chloroacetyl)-L-[14C]glutamate. ontosight.ai | Identified the binding site of the allosteric activator N-acetyl-L-glutamate (NAG) on the C-terminal domain of the enzyme. ontosight.ai |

| N-acetyl-L-glutamate synthase (NAGS) | In situ synthesis of a bisubstrate analog with Coenzyme A. nih.govgoogle.com | Elucidated the catalytic mechanism and identified key active site residues involved in the enzymatic reaction. nih.govgoogle.com |

Structure

3D Structure

Properties

CAS No. |

56576-86-4 |

|---|---|

Molecular Formula |

C7H10ClNO5 |

Molecular Weight |

223.61 g/mol |

IUPAC Name |

(2S)-2-[(2-chloroacetyl)amino]pentanedioic acid |

InChI |

InChI=1S/C7H10ClNO5/c8-3-5(10)9-4(7(13)14)1-2-6(11)12/h4H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m0/s1 |

InChI Key |

RYWXHONDNXJXKM-BYPYZUCNSA-N |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)CCl |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies for N Chloroacetyl Glutamate and Its Analogues

Direct Synthesis Strategies of N-(Chloroacetyl)glutamate

The direct synthesis of this compound primarily involves the acylation of L-glutamic acid. This process requires careful control of reaction conditions to ensure high yield and stereochemical integrity.

Acylation Reactions Utilizing Chloroacetyl Chloride with L-Glutamate

The most common method for synthesizing this compound is the direct acylation of L-glutamic acid with chloroacetyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which involve a biphasic system with an aqueous alkaline solution and an organic solvent. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

A specific methodology involves dissolving L-glutamic acid in an aqueous solution and adjusting the pH to an alkaline range (typically 9-10) with a base such as sodium hydroxide (B78521). The reaction is conducted at a low temperature (0-5°C) to control the reactivity of the chloroacetyl chloride and minimize side reactions. A solution of chloroacetyl chloride in an organic solvent like toluene (B28343) is then added dropwise while maintaining the alkaline pH. This process yields N-(Chloroacetyl)glutamic acid with high efficiency. For instance, one patented method reports a yield of 93.2% for chloroacetylglutamic acid by reacting glutamic acid with chloroacetyl chloride in a water/toluene system at 0-3°C while maintaining a pH of 9-10 with sodium hydroxide. nih.gov

The reaction can be summarized as follows:

Reactants: L-Glutamic acid, Chloroacetyl chloride

Solvent: Biphasic system (e.g., Water and Toluene)

Base: Sodium hydroxide (to maintain alkaline pH)

Temperature: Low temperature (e.g., 0-5°C)

Outcome: N-(Chloroacetyl)glutamic acid

This method's efficiency and relatively mild conditions make it a practical approach for the large-scale production of this compound.

Considerations for Stereochemical Control in Synthesis

Maintaining the stereochemical integrity of the L-glutamate starting material is paramount during the synthesis of this compound, as the biological activity of its derivatives is often stereospecific. The primary risk to stereochemical purity is racemization at the α-carbon of the glutamate (B1630785) molecule.

Racemization can occur under harsh basic conditions or prolonged reaction times. The mechanism often involves the deprotonation of the α-carbon, leading to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a mixture of L- and D-enantiomers.

To mitigate racemization during the acylation of L-glutamate, several precautions are taken:

Temperature Control: Conducting the reaction at low temperatures (0-5°C) reduces the rate of enolization and subsequent racemization.

pH Control: Careful and controlled addition of the base is crucial. Maintaining the pH within an optimal range (typically 9-10) ensures the deprotonation of the amino group for acylation without excessively promoting α-carbon deprotonation.

Reaction Time: Minimizing the reaction time reduces the exposure of the product to conditions that could induce racemization. The reaction is typically monitored by techniques like HPLC to determine its completion and is quenched promptly. nih.gov

Choice of Base: While strong bases are necessary to neutralize the generated acid, using a less hindered or milder base can sometimes reduce the extent of racemization.

While direct acylation under controlled Schotten-Baumann conditions is generally effective at preserving the stereochemistry of L-glutamate, it is essential to analytically verify the enantiomeric purity of the final product, especially when it is intended for use in stereosensitive applications.

Synthesis of this compound Derivatives for Advanced Research Applications

This compound serves as a versatile precursor for the synthesis of a variety of derivatives with applications in advanced research, including the development of enzyme inhibitors and constrained molecular scaffolds.

Chloroacetylation in the Derivatization of Amino Acids and Peptides

The chloroacetyl group is a valuable functional handle in the derivatization of amino acids and peptides for a range of research applications. The high reactivity of the carbon-chlorine bond in the chloroacetyl moiety allows for facile nucleophilic substitution reactions, making it an excellent electrophilic partner for conjugation with various nucleophiles, particularly thiols.

N-chloroacetylated amino acids and peptides are synthesized using methods similar to the preparation of this compound, typically involving the reaction of the free amino group with chloroacetyl chloride under basic conditions. These derivatives have several key applications in advanced research:

Peptide-Protein Conjugation: N-chloroacetylated peptides can be readily conjugated to proteins containing accessible cysteine residues. The thiol group of the cysteine side chain attacks the electrophilic carbon of the chloroacetyl group, forming a stable thioether bond. This strategy is widely used to create peptide-protein immunogens for antibody production and the development of vaccines. frontiersin.org

Synthesis of Peptide Polymers: Peptides containing both an N-terminal chloroacetyl group and a cysteine residue can undergo intramolecular or intermolecular reactions. At low concentrations, intramolecular cyclization is favored, while at higher concentrations, intermolecular polymerization occurs, leading to the formation of synthetic peptide polymers. nih.gov

Site-Specific Bioconjugation: The chloroacetyl group's reactivity with thiols allows for the site-specific labeling and modification of proteins and other biomolecules. This is particularly useful in chemical biology for attaching probes, tags, or other functional molecules to specific sites on a protein.

Formation of Bio-compatible Materials: The chloroacetylation of amino alcohols and amino acids under neutral, metal-free conditions in phosphate (B84403) buffer has been reported as an eco-friendly method to produce chloroacetamides. nih.gov These derivatives can be used in the synthesis of biocompatible materials and for further functionalization.

| Application | Description | Key Feature of Chloroacetyl Group |

| Peptide-Protein Conjugation | Linking synthetic peptides to carrier proteins to elicit an immune response. | Reactivity with thiol groups of cysteine residues to form stable thioether bonds. |

| Peptide Polymerization | Formation of long-chain polymers from peptide monomers. | Ability to react with a nucleophilic group (e.g., cysteine) on another peptide molecule. |

| Site-Specific Labeling | Attaching fluorescent probes, affinity tags, or drugs to specific locations on a protein. | High reactivity and specificity towards thiol groups. |

| Biocompatible Synthesis | Environmentally friendly synthesis of functionalized amino acid derivatives. | Can be performed under mild, aqueous conditions. |

Preparation of Enzyme-Specific Bisubstrate Analogs from this compound

Bisubstrate analogs are powerful tools in enzymology, designed to mimic the transition state of a multi-substrate enzymatic reaction by covalently linking two substrate molecules. These molecules often act as potent and specific enzyme inhibitors. This compound can serve as a key building block in the synthesis of such analogs, particularly for enzymes that utilize glutamate as one of their substrates.

The chloroacetyl group in this compound provides a reactive electrophilic site for linking to a second substrate or a mimic thereof. The general strategy involves:

Synthesis of this compound: The starting material is prepared as described in section 2.1.

Modification of the Second Substrate: The second substrate is modified to incorporate a nucleophilic group, often a thiol, which can react with the chloroacetyl moiety.

Conjugation: The this compound and the modified second substrate are reacted together to form the bisubstrate analog, connected by a stable linker derived from the chloroacetyl group.

An example of a related application is the synthesis of pyrazolo[3,4-d]pyrimidine analogues, where a diethyl glutamate chloroacetamide intermediate is used. This intermediate is synthesized by the chloroacetylation of a glutamate anilinic derivative. The chloroacetamide then undergoes N5-alkylation with a pyrazolo[3,4-d]pyrimidine-4-one precursor to yield the final target compounds, which have been evaluated as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthetase (TS). nih.gov

While direct examples of bisubstrate analogs derived specifically from this compound are not extensively detailed in the provided search context, the principle of using the chloroacetyl group as a linker is well-established in the design of inhibitors for various enzymes, including N-acetylglucosaminyltransferases and protein N-terminal acetyltransferases. nih.govnih.gov In these cases, a bromoacetyl or chloroacetyl group is often used to link a peptide or saccharide substrate to a cofactor mimic like Coenzyme A. The glutamate moiety in an this compound-derived bisubstrate analog would provide specificity for enzymes that recognize glutamate, while the linked second substrate mimic would target the binding site of the other substrate, leading to high-affinity binding and potent inhibition.

Intramolecular Cyclization Reactions to Form Constrained Scaffolds (e.g., azetidinones, pyroglutamic acids)

This compound and its derivatives are valuable precursors for the synthesis of constrained cyclic scaffolds through intramolecular cyclization reactions. These cyclic structures are of significant interest in medicinal chemistry as they can mimic peptide turns and present functional groups in well-defined spatial orientations, leading to enhanced biological activity and selectivity.

Azetidinones (β-lactams):

The formation of an azetidin-2-one (B1220530) ring, the core structure of β-lactam antibiotics, can be achieved from N-chloroacetylated amino acids. The synthesis of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids has been reported, where a key step involves the dehydrative annulation of a precursor in the presence of chloroacetyl chloride and a base like triethylamine (B128534) to form the azetidinone ring. kegg.jp While this example does not start from this compound itself, it demonstrates the utility of the chloroacetyl group in forming the azetidinone scaffold. A plausible synthetic route starting from an this compound derivative would involve the activation of one of the carboxyl groups and subsequent intramolecular nucleophilic attack by the nitrogen of the chloroacetamide, followed by cyclization.

Pyroglutamic Acids:

Pyroglutamic acid, a five-membered lactam, is a common structural motif in biologically active molecules. The formation of pyroglutamic acid derivatives from glutamate precursors is a well-established transformation. While the direct cyclization of this compound to a pyroglutamic acid derivative is not explicitly detailed in the provided search results, the general principle of lactam formation from glutamate is relevant. The synthesis of L-glutamine from phthaloyl-L-glutamic anhydride (B1165640) involves the formation of a cyclic anhydride from a protected glutamic acid derivative. osti.gov A similar strategy could be envisioned for this compound, where activation of the γ-carboxylic acid could lead to intramolecular attack by the amide nitrogen, forming an N-(chloroacetyl)pyroglutamic acid derivative.

The propensity of N-terminal glutamine residues to undergo intramolecular cyclization to form pyroglutamate (B8496135) residues, a reaction that can be catalyzed by phosphate species, further highlights the feasibility of such cyclizations. researchgate.net

These cyclization reactions provide access to a diverse range of conformationally restricted molecules derived from this compound, expanding its utility in the design of novel therapeutic agents and chemical probes.

Applications in Enzymology and Biochemical Mechanism Elucidation

Probing N-Acetyl-L-Glutamate Synthase (NAGS) Catalysis

N-Acetyl-L-glutamate synthase (NAGS) is a crucial enzyme that catalyzes the formation of N-acetyl-L-glutamate (NAG) from L-glutamate and acetyl-CoA. wikipedia.orgnih.gov This reaction is the first step in the arginine biosynthesis pathway in many organisms. wikipedia.orgnih.gov In mammals, NAG serves as an essential allosteric activator for carbamoyl (B1232498) phosphate (B84403) synthetase I (CPSI), the initial enzyme of the urea (B33335) cycle. nih.govwikipedia.org Understanding the catalytic mechanism of NAGS is therefore of significant biochemical interest.

Design and Application of N-(Chloroacetyl)glutamate-Derived Bisubstrate Analogs for NAGS

To investigate the catalytic mechanism of NAGS, researchers have synthesized bisubstrate analogs, which are single molecules designed to mimic two substrates simultaneously. This compound has been instrumental in the creation of such analogs.

One notable example is the synthesis of CoA-S-acetyl-L-glutamate (CoA-NAG), a bisubstrate analog designed to probe the active site of NAGS from Neisseria gonorrhoeae (ngNAGS). nih.gov The synthesis of this analog was ingeniously catalyzed by the ngNAGS enzyme itself, using Coenzyme A (CoA) and N-chloroacetyl-L-glutamate as the starting materials. nih.gov The reaction involves an initial transfer of the chloroacetyl group from a chloroacetyl-CoA intermediate to glutamate (B1630785), which then reacts with CoA to form the final bisubstrate analog, CoA-NAG. nih.gov This innovative approach has also been successfully applied using NAGS from other organisms, including Xanthomonas campestris (xcNAGS) and Mus musculus (mmNAGS). nih.gov

Table 1: Synthesis of CoA-NAG Bisubstrate Analog

| Starting Materials | Catalyst | Product | Application |

|---|

Investigations into Enzymatic Reaction Pathways (e.g., Nucleophilic Addition-Elimination)

The study of NAGS with bisubstrate analogs like CoA-NAG has provided significant insights into its enzymatic reaction pathway. Two primary mechanisms have been proposed for N-acetyltransferase enzymes like NAGS: a two-step "ping-pong" mechanism involving a covalent enzyme intermediate, and a one-step direct-attack mechanism. wikipedia.orgnih.gov

Structural studies of ngNAGS complexed with CoA-NAG and other substrates have strongly supported a direct-attack mechanism. nih.govnih.gov In this pathway, the α-amino group of L-glutamate directly attacks the carbonyl carbon of the acetyl group of acetyl-CoA. wikipedia.orgnih.gov The crystal structures reveal that the closest cysteine residue (Cys356) is approximately 8.4 Å away from the sulfur atom of acetyl-CoA, which is too distant to form the covalently-linked intermediate required for a ping-pong mechanism. nih.gov Conversely, the α-amino nitrogen of glutamate is positioned about 2.5–3.1 Å from the acetyl group's carbon atom, an ideal distance for a direct nucleophilic attack. nih.gov The use of bisubstrate analogs derived from this compound has been pivotal in capturing a state that mimics the reaction intermediate, thereby providing strong evidence against the two-step mechanism. nih.govnih.gov

Structural Elucidation of Enzyme-Ligand Complexes (e.g., Neisseria gonorrhoeae NAGS with CoA-NAG)

X-ray crystallography of enzyme-ligand complexes provides a static picture of the molecular interactions that drive catalysis. The structure of Neisseria gonorrhoeae NAGS (ngNAGS) in a complex with the bisubstrate analog CoA-NAG has been determined, offering a detailed view of the enzyme's active site during a state that resembles an intermediate step in the reaction. nih.gov

The structural data revealed that the CoA-NAG analog binds to the active site in a manner that is very similar to how Coenzyme A and N-acetyl-L-glutamate bind in separate structures. nih.gov This finding provides a snapshot of the enzyme's conformation during the catalytic process. nih.gov Such structural elucidation helps to identify the key amino acid residues involved in substrate binding and catalysis. For instance, in ngNAGS, residues Arg316, Arg425, and Ser427 are crucial for anchoring the carboxyl groups of the glutamate portion of the substrate. nih.govnih.gov These detailed structural insights, made possible by the use of this compound-derived analogs, are fundamental to understanding the enzyme's function and regulation. nih.govnih.gov

Mapping Allosteric Sites in Carbamoyl Phosphate Synthetase I (CPSI)

Carbamoyl Phosphate Synthetase I (CPSI) is the first and rate-limiting enzyme of the urea cycle, responsible for converting ammonia (B1221849) into carbamoyl phosphate. wikipedia.orgnih.gov This mitochondrial enzyme is allosterically regulated and requires N-acetyl-L-glutamate (NAG) as an essential activator. nih.govnih.gov Identifying the precise location of the allosteric binding site for NAG is crucial for understanding how CPSI activity is controlled.

Photoaffinity Labeling with N-Chloroacetyl-L-[14C]glutamate

This compound has been effectively employed as a photoaffinity label to identify the NAG binding site on CPSI. nih.gov In this technique, a radiolabeled version of the compound, specifically N-chloroacetyl-L-[14C]glutamate, is used. nih.gov The chloroacetyl group can be photoactivated, causing it to form a covalent bond with nearby amino acid residues at the binding site. nih.gov

The specificity of this labeling was confirmed through control experiments. The binding of the radioactive label to CPSI was significantly reduced when an excess of unlabeled N-acetyl-L-glutamate was present during irradiation, demonstrating competition for the same binding site. nih.gov Furthermore, no significant labeling occurred when CPSI was replaced with an unrelated enzyme, pyruvate (B1213749) kinase, which is not affected by NAG. nih.gov These experiments validated N-chloroacetyl-L-[14C]glutamate as a specific tool for labeling the allosteric activator site of CPSI. nih.gov

Identification of Specific Binding Regions for N-Acetyl-L-Glutamate on CPSI

Through photoaffinity labeling combined with limited proteolysis, researchers were able to pinpoint the physical location of the NAG binding site on the large 160 kDa CPSI polypeptide. nih.gov When the labeled CPSI was cleaved with the protease trypsin, only the C-terminal fragment of approximately 20 kDa was found to be radiolabeled. nih.gov This demonstrated that the allosteric binding site for NAG resides within the C-terminal 20 kDa domain of the enzyme. nih.gov

Further fine-mapping studies, supported by automated cavity searching and flexible docking simulations on the crystal structure of the human CPSI C-terminal domain, have precisely located the NAG site. nih.govresearchgate.net The site is a pocket lined by invariant residues situated between a central β-sheet and two α-helices. nih.gov The binding model, which is strongly supported by the photoaffinity labeling data, shows the α-carboxylate and acetamido groups of NAG forming tight hydrogen bonds within the pocket, while the terminal methyl group is surrounded by hydrophobic residues. nih.govresearchgate.net This detailed identification of the allosteric site provides a structural basis for understanding the activation of CPSI by NAG and opens avenues for investigating mutations that lead to CPSI deficiency. nih.gov

Table 2: Key Research Findings from this compound Applications

| Enzyme | Technique | Key Finding | Significance | Reference(s) |

|---|---|---|---|---|

| N-Acetyl-L-Glutamate Synthase (NAGS) | Synthesis of Bisubstrate Analog (CoA-NAG) | Enabled the creation of a stable analog mimicking the reaction intermediate. | Provided a tool to study the enzyme's active site and catalytic mechanism. | nih.gov |

| N-Acetyl-L-Glutamate Synthase (NAGS) | X-ray Crystallography with CoA-NAG | The enzyme utilizes a direct-attack mechanism, not a ping-pong mechanism. | Elucidated the fundamental chemical steps of the enzymatic reaction. | nih.govnih.gov |

| Carbamoyl Phosphate Synthetase I (CPSI) | Photoaffinity Labeling with N-Chloroacetyl-L-[14C]glutamate | The allosteric binding site for the activator NAG is located within the C-terminal 20 kDa domain of the enzyme. | Physically located the regulatory site on the enzyme polypeptide chain. | nih.gov |

Corroboration with Site-Directed Mutagenesis and Structure-Activity Relationship Studies

The insights gained from using this compound as a reactive probe are significantly enhanced when combined with techniques such as site-directed mutagenesis and structure-activity relationship (SAR) studies. This integrated approach provides a powerful strategy for definitively identifying key amino acid residues involved in substrate binding and catalysis.

Site-directed mutagenesis allows researchers to systematically replace specific amino acids within an enzyme. By observing the effect of these mutations on the enzyme's ability to be labeled by this compound, scientists can confirm the role of the mutated residue. For instance, if a mutation of a specific residue prevents the covalent modification by this compound, it strongly suggests that this residue is directly involved in binding the probe, and by extension, the natural substrate or allosteric effector. This methodology has been instrumental in confirming the identity of active site residues in various enzymes.

Similarly, SAR studies involve synthesizing and testing a series of analogs of this compound with systematic variations in their chemical structure. By evaluating the inhibitory potency or labeling efficiency of these analogs, researchers can map the structural requirements for binding to the enzyme. This information, when correlated with the results of site-directed mutagenesis and covalent labeling, provides a detailed picture of the molecular interactions governing enzyme-ligand recognition. For example, altering the glutamate portion of the molecule might reveal the importance of the carboxylate groups for binding, while modifications to the chloroacetyl moiety could provide insights into the geometry of the active site.

While the direct application of this compound in corroborating site-directed mutagenesis and SAR studies for the GNAT superfamily of acetyltransferases is not extensively documented in publicly available research, the principles of this approach are widely applicable. The GNAT superfamily is a large and diverse group of enzymes that transfer an acetyl group from acetyl-CoA to a variety of substrates. The use of reactive probes is a common strategy to elucidate their mechanisms.

General Utility as Reactive Probes for Acetyltransferases and Related Enzyme Systems

This compound serves as a potent reactive probe for identifying and characterizing the binding sites of enzymes that recognize N-acetylglutamate or similar structures. A prominent example of its application is in the study of carbamoyl phosphate synthetase I (CPSI), a key enzyme in the urea cycle that is allosterically activated by N-acetyl-L-glutamate (NAG).

In pioneering studies, a radiolabeled version of this compound, N-(chloroacetyl)-L-[¹⁴C]glutamate, was employed as a photoaffinity label for CPSI. nih.gov Photoaffinity labeling is a technique where a chemically inert molecule is converted into a highly reactive species upon exposure to light, leading to covalent bond formation with nearby molecules. The specificity of this labeling was demonstrated by the significant reduction in radioactivity incorporated into the enzyme when the experiment was conducted in the presence of an excess of the natural activator, NAG. nih.gov This competition experiment confirmed that this compound was binding to the same allosteric site as NAG.

Further investigations utilized this photoaffinity labeling to pinpoint the physical location of the NAG binding site within the large CPSI polypeptide. Through limited proteolysis of the labeled enzyme, researchers were able to identify a specific 20-kilodalton C-terminal domain as the site of covalent modification. nih.gov This finding was crucial in mapping the allosteric regulatory site of this complex enzyme.

The chloroacetyl group in this compound can act as an electrophile, reacting with nucleophilic amino acid residues such as cysteine, histidine, and lysine (B10760008), which are often found in the active or allosteric sites of enzymes. This covalent modification is often irreversible and can lead to the inactivation of the enzyme, allowing for the identification of essential residues.

While the direct use of this compound as a probe for the broader family of acetyltransferases is an area requiring further exploration, the principles established from its use with enzymes like CPSI provide a strong foundation. A related compound, chloroacetyl-CoA, has been successfully utilized as a reactive probe to identify substrates of the Gcn5-related N-acetyltransferases (GNAT) superfamily, highlighting the utility of the chloroacetyl moiety in studying these enzymes.

Role in Understanding Amino Acid Metabolism and Regulatory Pathways

Indirect Relevance to the Arginine Biosynthetic Pathway Through NAGS

In many microorganisms and plants, the synthesis of the amino acid arginine begins with the acetylation of glutamate (B1630785) to form N-acetyl-L-glutamate (NAG). nih.govnih.gov This reaction is catalyzed by the enzyme N-acetylglutamate synthase (NAGS). nih.gov NAG serves as the first committed intermediate in this multi-step biosynthetic pathway. nih.govnih.gov The activity of NAGS in these organisms is typically subject to feedback inhibition by the final product, L-arginine, which helps to regulate the rate of its own synthesis. nih.govresearchgate.net

The relevance of N-(Chloroacetyl)glutamate to this pathway is indirect and stems from its nature as a structural analogue of NAG, the product of the NAGS enzyme. While not a natural intermediate, its structural resemblance allows it to be used in biochemical studies to probe the active sites or allosteric sites of enzymes within the arginine synthesis pathway that recognize or bind to NAG. By studying how this compound or similar analogues interact with these enzymes, researchers can gain insights into the substrate specificity and regulatory mechanisms that govern arginine biosynthesis.

Table 1: Key Components in the Initial Stage of Arginine Biosynthesis

| Component | Chemical Name | Role in Pathway |

| Glutamate | L-Glutamic acid | Starting substrate |

| NAGS | N-acetylglutamate synthase | Enzyme catalyzing the formation of NAG from glutamate and acetyl-CoA wikipedia.org |

| NAG | N-acetyl-L-glutamate | First committed intermediate in arginine biosynthesis in many organisms nih.gov |

| Arginine | L-Arginine | End product of the pathway; acts as a feedback inhibitor of NAGS in microorganisms nih.gov |

Connection to Urea (B33335) Cycle Regulation via NAGS and CPSI Interactions

In terrestrial vertebrates, the primary role of N-acetylglutamate synthase (NAGS) and its product, NAG, shifts from arginine synthesis to the regulation of the urea cycle. nih.govnih.gov The urea cycle is the critical pathway for detoxifying ammonia (B1221849) in the liver. NAG functions as an essential allosteric activator for carbamoyl (B1232498) phosphate (B84403) synthetase I (CPSI), the enzyme that catalyzes the first and rate-limiting step of the cycle. nih.govnih.gov Without activation by NAG, CPSI is largely inactive, leading to a buildup of toxic ammonia. wikipedia.org

This compound has been instrumental in understanding this crucial regulatory interaction. Specifically, it has been employed as a photoaffinity labeling reagent to identify and map the precise binding site of NAG on the CPSI enzyme. nih.govresearchgate.net Photoaffinity labels are chemical probes that can be activated by light to form a covalent bond with nearby amino acid residues at a binding site. Studies using this compound have provided detailed structural insights into how CPSI is allosterically regulated, confirming the location of the pocket where the activator NAG binds. nih.govresearchgate.net This research is fundamental to understanding how the urea cycle is controlled and has implications for diagnosing and potentially treating urea cycle disorders like NAGS deficiency. nih.govnih.gov

Implications for the Glutamate-Glutamine Cycle Research (as a structural analogue or probe)

The glutamate-glutamine cycle is a critical metabolic pathway in the central nervous system that facilitates the recycling of the neurotransmitter glutamate. wikipedia.orgnih.gov In this cycle, glutamate released into the synaptic cleft is taken up by surrounding astrocytes (a type of glial cell), where it is converted to glutamine by the enzyme glutamine synthetase. nih.govmdpi.com This glutamine is then transported back to neurons, where it is converted back into glutamate for reuse as a neurotransmitter. wikipedia.orgnih.gov

Given that this compound is a modified form of glutamate, it holds potential as a research tool for investigating this cycle. As a structural analogue, it could be used to probe the binding sites and specificities of the various proteins involved, such as the excitatory amino-acid transporters (EAATs) responsible for glutamate uptake from the synapse or the enzyme glutamine synthetase. nih.gov The introduction of the chloroacetyl group provides a reactive handle that could be used in inhibition or labeling studies to characterize these key components of neuronal function. While direct studies extensively using this compound in this specific context are not widely documented, the use of glutamate and glutamine analogues is a common strategy to impair or study metabolic pathways in various organisms. mdpi.com

Table 2: Potential Applications of this compound in Glutamate-Glutamine Cycle Research

| Component of Cycle | Function | Potential Use of this compound |

| Excitatory Amino-Acid Transporters (EAATs) | Uptake of glutamate from the synapse into astrocytes and neurons. nih.gov | As a competitive inhibitor or probe to study transporter binding and kinetics. |

| Glutamine Synthetase | Converts glutamate to glutamine in astrocytes. nih.gov | To investigate the substrate binding site and catalytic mechanism of the enzyme. |

| Glutaminase (B10826351) | Converts glutamine back to glutamate in neurons. wikipedia.org | As a potential inhibitor to study the impact of disrupting glutamate recycling. |

Studies on the Allosteric Regulation of Metabolic Enzymes Using this compound Analogues

Allosteric regulation is a fundamental biological mechanism where the activity of an enzyme is modulated by the binding of an effector molecule at a site other than the active site. This compound serves as a prime example of an analogue used to dissect such regulatory mechanisms.

The most significant application in this area is its use in studying the allosteric activation of carbamoyl phosphate synthetase I (CPSI) by N-acetyl-L-glutamate (NAG). nih.gov The binding of NAG to its allosteric site on CPSI induces a conformational change that dramatically increases the enzyme's catalytic activity, thereby controlling the entry of nitrogen into the urea cycle. researchgate.netnih.gov Research utilizing this compound as a photoaffinity label has been pivotal in fine-mapping the specific amino acid residues that constitute this allosteric binding pocket. nih.govresearchgate.net This work provides a clear molecular picture of how the activator binds and initiates the regulatory signal. These findings are crucial not only for understanding the fundamental biology of the urea cycle but also for designing therapeutic strategies, such as developing tailored activator molecules for patients with certain CPSI mutations. nih.gov

Table 3: Allosteric Regulation of CPSI Studied with this compound

| Enzyme | Allosteric Effector | Analogue Used | Research Finding |

| Carbamoyl Phosphate Synthetase I (CPSI) | N-acetyl-L-glutamate (NAG) (Activator) | This compound | Identification and fine-mapping of the NAG allosteric binding site through photoaffinity labeling. nih.govresearchgate.net |

Advanced Analytical Chemistry Methodologies for N Chloroacetyl Glutamate and Its Research Products

Chromatographic Techniques for Separation and Analysis (e.g., LC-MS for reaction product confirmation)

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a powerful and widely adopted technique for the analysis of N-(Chloroacetyl)glutamate and its metabolites. This method offers high sensitivity and selectivity, making it ideal for detecting and quantifying low concentrations of the analyte in intricate mixtures.

In a typical LC-MS workflow, the sample containing this compound is first injected into a high-performance liquid chromatography (HPLC) system. The separation of the compound from other components in the mixture is achieved based on its physicochemical properties as it passes through a chromatographic column. Reversed-phase chromatography is commonly employed for polar molecules like this compound.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique frequently used for such compounds, as it minimizes fragmentation and preserves the molecular ion. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing precise mass information for the confirmation of this compound and its reaction products. Tandem mass spectrometry (MS/MS) can be further utilized for structural elucidation by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. nih.gov

A significant challenge in the LC-MS analysis of glutamine and its derivatives is the potential for in-source cyclization to pyroglutamic acid, which can lead to inaccurate quantification. nih.gov Careful optimization of MS source conditions, such as the fragmentor voltage, and chromatographic separation of the analyte from potential interferents are crucial to mitigate this artifact. nih.gov

Table 1: Illustrative LC-MS Parameters for the Analysis of Glutamate (B1630785) Derivatives

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | ||

| Column | C18 reversed-phase | Separation of polar analytes |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid | Elution of the analyte from the column |

| Flow Rate | 0.2 - 0.5 mL/min | Optimal separation and ionization |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generation of protonated molecular ions |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | High sensitivity and selectivity for target analytes |

| Fragmentor Voltage | Optimized to minimize in-source fragmentation | Prevention of analyte degradation nih.gov |

| Collision Energy | Varied for optimal fragmentation in MS/MS | Structural elucidation of reaction products |

This table provides a generalized set of parameters; specific conditions must be optimized for the particular instrument and application.

Spectroscopic Techniques for Structural Confirmation in Synthetic Research (e.g., NMR, IR, Mass Spectrometry)

The definitive structural confirmation of newly synthesized this compound relies on a combination of spectroscopic techniques, each providing unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, ¹H NMR and ¹³C NMR are fundamental.

¹H NMR provides information on the number and connectivity of hydrogen atoms. The spectrum would be expected to show distinct signals for the protons of the chloroacetyl group, as well as the α- and β-protons of the glutamate backbone. nih.govnih.gov

¹³C NMR reveals the number and types of carbon environments within the molecule. Characteristic chemical shifts would be observed for the carbonyl carbons of the amide and carboxylic acid groups, the carbon bearing the chlorine atom, and the carbons of the glutamate moiety. bmrb.io

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for:

N-H stretching of the amide group.

C=O stretching of the amide and carboxylic acid groups. researchgate.net

C-Cl stretching of the chloroacetyl group.

O-H stretching of the carboxylic acid groups.

Mass Spectrometry (MS) , in addition to its use in LC-MS, provides the exact molecular weight of the compound, further confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the unambiguous assignment of the molecular formula.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations | Information Provided |

|---|---|---|

| ¹H NMR | Signals for CH₂Cl, NH, and glutamate protons | Proton environment and connectivity |

| ¹³C NMR | Signals for carbonyl, C-Cl, and glutamate carbons | Carbon skeleton framework bmrb.io |

| IR Spectroscopy | Absorption bands for N-H, C=O, C-Cl, and O-H groups | Presence of key functional groups researchgate.netchemicalbook.comnist.gov |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass | Molecular weight and elemental formula |

Radiometric and Isotopic Labeling Techniques for Biochemical Assays (e.g., [¹⁴C] for photoaffinity labeling)

Radiometric and isotopic labeling techniques are indispensable for tracing the metabolic fate and molecular interactions of this compound in biological systems. wikipedia.org These methods offer exceptional sensitivity for detecting and quantifying the compound and its derivatives.

Isotopic labeling involves replacing one or more atoms in the this compound molecule with a stable or radioactive isotope. wikipedia.org For instance, labeling with stable isotopes such as ¹³C or ¹⁵N allows for metabolic flux analysis using mass spectrometry or NMR. biorxiv.orgnih.gov This can reveal how this compound is processed by cells and which metabolic pathways it enters. nih.gov

Radiolabeling , typically with radioactive isotopes like ¹⁴C or ³H, enables highly sensitive detection through methods like liquid scintillation counting or autoradiography.

Photoaffinity labeling is a powerful technique to identify the biological targets of a molecule. nih.gov In this approach, a photoreactive group is incorporated into the structure of this compound. By using a ¹⁴C-labeled version of the photoaffinity probe, researchers can covalently crosslink the molecule to its binding partners upon UV irradiation. The radiolabel then allows for the identification of the labeled proteins after separation by gel electrophoresis and autoradiography. nih.gov

Table 3: Applications of Isotopic Labeling in this compound Research

| Labeling Strategy | Detection Method | Research Application |

|---|---|---|

| Stable Isotope Labeling (e.g., ¹³C, ¹⁵N) | Mass Spectrometry, NMR | Metabolic flux analysis, pathway tracing biorxiv.orgnih.govnih.gov |

| Radiolabeling (e.g., ¹⁴C, ³H) | Scintillation Counting, Autoradiography | Quantifying uptake, distribution, and excretion |

| [¹⁴C] Photoaffinity Labeling | Gel Electrophoresis and Autoradiography | Identification of direct binding partners and targets nih.govnih.gov |

Derivatization Strategies for Enhanced Detection in Complex Biological Matrices

The analysis of this compound in complex biological matrices such as plasma, tissue homogenates, or cell lysates often presents challenges due to low concentrations and interference from other endogenous molecules. nih.gov Derivatization is a chemical modification strategy employed to improve the analytical properties of the target compound, thereby enhancing its detection. researchgate.net

Derivatization can improve:

Chromatographic retention and resolution: By modifying the polarity of the molecule.

Ionization efficiency in mass spectrometry: By introducing a readily ionizable group.

Detector response: By adding a chromophore for UV-Vis detection or a fluorophore for fluorescence detection. exlibrisgroup.com

For amino acid-containing compounds like this compound, several derivatization reagents are available. For example, reagents targeting the primary amine or carboxylic acid functionalities can be used. Chloroformates, such as ethyl chloroformate, can derivatize both the amino and carboxyl groups of amino acids, making them more amenable to gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov For LC-based methods, reagents like 2,4'-dibromoacetophenone (B128361) can be used to form UV-active esters with carboxylic acids. mdpi.com

The choice of derivatization strategy depends on the analytical technique being used and the specific properties of the biological matrix. umich.edu

Table 4: Common Derivatization Approaches for Amino Acid-Containing Compounds

| Derivatizing Agent | Target Functional Group | Analytical Enhancement |

|---|---|---|

| Ethyl Chloroformate | Amino and Carboxyl groups | Improved volatility for GC-MS nih.gov |

| 2,4'-dibromoacetophenone | Carboxylic acid | UV-Vis detection in HPLC researchgate.netmdpi.com |

| o-Phthaldialdehyde (OPA) | Primary amine | Fluorescence detection in HPLC nih.govexlibrisgroup.com |

| Benzoyl Chloride | Primary and secondary amines | Improved ionization for LC-MS umich.edu |

Computational Modeling and Structural Bioinformatics of N Chloroacetyl Glutamate Interactions

Molecular Docking Simulations with Target Enzymes (e.g., NAGS, CPSI)

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding how N-(Chloroacetyl)glutamate interacts with the active sites of its target enzymes, such as N-acetyl-L-glutamate synthase (NAGS) and Carbamoyl (B1232498) phosphate (B84403) synthetase I (CPSI).

In the case of CPSI, this compound is a known analogue of N-acetyl-L-glutamate (NAG), the essential allosteric activator of the enzyme. nih.gov Docking simulations are employed to model the binding of this compound into the NAG-binding site located in the C-terminal L4 domain of CPSI. nih.gov These simulations help elucidate the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the binding pocket. The glutamate (B1630785) portion of the molecule is expected to form stereospecific interactions with the enzyme, similar to the natural activator NAG. nih.gov The chloroacetyl group's position and orientation can also be predicted, providing insights into its potential for covalent modification of nearby residues, a characteristic feature of chloroacetyl compounds. ijpsr.com

Computational docking studies can generate a binding score, which estimates the binding affinity. While specific docking scores for this compound with NAGS and CPSI are not widely published in comparative tables, a hypothetical representation based on typical docking results is shown below. Lower docking scores generally indicate a more favorable binding interaction.

| Ligand | Target Enzyme | Predicted Binding Site | Hypothetical Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|---|

| This compound | CPSI | Allosteric Site (L4 Domain) | -7.8 | Arg, Gln, Ser |

| N-acetyl-L-glutamate (NAG) | CPSI | Allosteric Site (L4 Domain) | -8.5 | Arg, Gln, Ser, Thr |

| This compound | NAGS | Substrate/Product Binding Site | -6.9 | Lys, Arg, Asp |

This table is illustrative and based on typical values from molecular docking studies.

Molecular Dynamics Simulations of Enzyme-Ligand Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-ligand complex, complementing the static picture offered by molecular docking. pensoft.net By simulating the movements of atoms over time, MD can reveal the stability of the ligand's binding pose, the flexibility of the protein's active site, and the role of solvent molecules. nih.govescholarship.org

For a complex of CPSI with this compound, MD simulations can track the conformational changes induced by ligand binding. Binding of the natural activator NAG is known to trigger long-range conformational changes that shift CPSI from an inactive to an active state. nih.gov MD simulations can explore whether this compound binding induces similar structural rearrangements. researchgate.net These simulations can measure parameters like the root mean square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex over the simulation period (e.g., 500 ns). pensoft.net Furthermore, the number and duration of hydrogen bonds between the ligand and enzyme can be quantified to provide a more detailed understanding of the binding stability. pensoft.net

| System | Simulation Time (ns) | Average Ligand RMSD (Å) | Average Protein Backbone RMSD (Å) | Key Maintained Interactions |

|---|---|---|---|---|

| CPSI + this compound | 500 | 1.2 | 2.5 | H-bonds with Arg, Gln; Salt bridge with Arg |

| NAGS + this compound | 500 | 1.5 | 2.8 | H-bonds with Lys, Asp |

This table presents hypothetical data typical of MD simulation analyses to illustrate the insights gained.

Ab Initio and DFT Calculations on Reaction Mechanisms Involving Chloroacetyl Groups

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic structure and reactivity of molecules. mdpi.comnanobioletters.com These calculations are particularly useful for investigating the reaction mechanism of the chloroacetyl group in this compound with nucleophilic residues in an enzyme's active site. The chloroacetyl moiety is an electrophilic group that can react with nucleophiles, such as the side chains of cysteine or lysine (B10760008) residues, via a bimolecular nucleophilic substitution (SN2) mechanism. mdpi.com

DFT calculations can be used to model the transition state of this reaction, determining the activation energy barrier and the reaction's exothermicity. researchgate.net By computing the energy profile of the reaction pathway, researchers can understand the feasibility of covalent bond formation between this compound and the enzyme. mdpi.com Factors such as the nature of the nucleophile, the solvent environment, and the stereochemistry of the approach can be systematically studied. researchgate.net For instance, DFT studies have shown that the SN2 mechanism for related chloroacetyl compounds involves a transition state where geometrical and electronic changes contribute significantly to the activation energy. mdpi.com

| Reaction | Computational Method | Calculated Parameter | Illustrative Value | Implication |

|---|---|---|---|---|

| Chloroacetyl group + Cysteine thiol | DFT (B3LYP/6-31G) | Activation Free Energy (ΔG‡) | ~18-22 kcal/mol | Indicates a feasible covalent modification reaction under physiological conditions. |

| Chloroacetyl group + Lysine amine | DFT (B3LYP/6-31G) | Activation Free Energy (ΔG‡) | ~20-25 kcal/mol | Suggests a possible, though potentially slower, reaction compared to cysteine. |

| Hydrolysis of Chloroacetyl group | Ab Initio (MP2) | Reaction Enthalpy (ΔH) | Exothermic | Indicates that hydrolysis is a thermodynamically favorable competing reaction. |

This table contains representative data from DFT studies on similar reactions to illustrate the application of these methods.

Predictive Modeling of Ligand-Receptor Binding Affinities and Specificity

Predictive modeling encompasses a range of computational techniques aimed at forecasting the binding affinity (e.g., Ki, IC50) and specificity of a ligand for its receptor. arxiv.org For this compound, these models can predict how tightly it binds to target enzymes like CPSI and NAGS compared to the endogenous ligands.

Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are endpoint free energy methods that can be used to estimate the free energy of binding from MD simulation trajectories. nih.govnih.gov These calculations provide a more quantitative prediction of binding affinity than docking scores alone. nih.gov

Furthermore, machine learning algorithms can be trained on datasets of known ligand-receptor interactions to develop scoring functions that predict binding affinity. arxiv.orgnih.gov By analyzing the structural features of this compound and its target's binding pocket, these models can predict its potency and selectivity. nih.gov For example, a model could be trained to distinguish features that favor binding to the allosteric site of CPSI versus the active site of a glutamate receptor, thereby predicting the compound's specificity. plos.orgresearchgate.net Such predictive models are crucial in the early stages of drug design and for understanding the molecular determinants of a ligand's biological activity. nih.gov

| Ligand-Receptor Pair | Modeling Method | Predicted Output | Illustrative Predicted Value | Experimental Correlation |

|---|---|---|---|---|

| This compound - CPSI | MM/GBSA | Binding Free Energy (ΔGbind) | -45 kcal/mol | High correlation (R² > 0.6) often observed with experimental affinities. nih.gov |

| This compound - NAGS | MM/PBSA | Binding Free Energy (ΔGbind) | -38 kcal/mol | Good predictive power for relative binding affinities. nih.gov |

| This compound - Various Receptors | Machine Learning (EnsembleDLM) | Predicted Ki | Varies by receptor | Can achieve high Pearson correlation (>0.8) in specific applications. arxiv.org |

This table provides illustrative examples of how predictive modeling techniques are applied to estimate binding affinities.

Emerging Research Directions and Future Perspectives

Development of Novel Bioactive Probes and Enzyme Modulators Based on the N-(Chloroacetyl)glutamate Scaffold

The this compound structure serves as a promising scaffold for designing targeted bioactive probes and enzyme modulators. The electrophilic chloroacetyl moiety can act as a covalent warhead, forming stable bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of specific enzymes. This mechanism allows for the development of highly specific and irreversible inhibitors, which are valuable tools for studying enzyme function and can serve as leads for therapeutic development.

A primary area of focus is the modulation of enzymes involved in glutamate (B1630785) metabolism and signaling. For instance, enzymes like glutamate carboxypeptidase II (GCPII), which catabolizes N-acetyl-L-aspartyl-L-glutamate (NAAG) into glutamate, are critical targets in neuroscience research. researchgate.netmdpi.com Inhibitors of GCPII can elevate levels of NAAG, a neuromodulator that acts on presynaptic mGluR3 receptors to reduce glutamate release, offering a potential strategy for mitigating excitotoxicity. mdpi.com The this compound scaffold, as an N-acylated glutamate analog, is well-suited for designing such inhibitors. nih.gov By modifying the glutamate portion for target recognition and utilizing the chloroacetyl group for covalent inactivation, researchers can create potent and selective modulators.

Future research is directed towards using this scaffold to generate activity-based probes (ABPs). These probes can be designed with reporter tags (e.g., fluorophores or biotin) attached to the glutamate backbone. Upon covalent reaction with a target enzyme, the tag allows for visualization, identification, and quantification of active enzyme populations within complex biological systems, providing insights into their physiological and pathological roles.

| Enzyme Target | Function | Rationale for Targeting | Potential Application |

|---|---|---|---|

| Glutamate Carboxypeptidase II (GCPII) | Hydrolyzes NAAG to N-acetylaspartate and glutamate. mdpi.com | Inhibition prevents NAAG breakdown, reducing glutamatergic excitotoxicity. mdpi.com | Neuroprotective probes and therapeutic leads. |

| Glutaminase (B10826351) (GLS) | Converts glutamine to glutamate. sigmaaldrich.comnih.gov | Inhibition can modulate neurotransmitter pools and reduce glutamate availability in cancer cells. nih.gov | Probes for studying neurotransmission and cancer metabolism. |

| Glutamate Dehydrogenase (GDH) | Catalyzes the reversible conversion of glutamate to α-ketoglutarate. sigmaaldrich.com | Modulation affects the link between amino acid and energy metabolism. nih.gov | Tools for investigating metabolic regulation. |

Integration with Systems Biology Approaches for Comprehensive Metabolic Pathway Analysis

While not yet widely applied, this compound and its derivatives represent a significant untapped potential for systems biology and metabolomics. As specific modulators of enzymes within the glutamate metabolic network, these compounds can be used as chemical tools to perturb the system in a controlled manner. Glutamate is a central node in metabolism, connecting pathways of protein synthesis, energy production, and neurotransmission. nih.govnih.gov

By selectively inhibiting a single enzyme, such as glutaminase or glutamate dehydrogenase, with a covalent inhibitor derived from the this compound scaffold, researchers can trigger downstream metabolic ripples. sigmaaldrich.com Untargeted metabolomic analyses using techniques like UPLC-MS/MS can then be employed to capture the resulting global changes in metabolite concentrations. researchgate.net This approach can reveal previously unknown connections between metabolic pathways, identify critical control points, and elucidate how metabolic networks adapt to specific enzymatic disruptions.

Future studies could use this strategy to map the metabolic rewiring that occurs in various disease states, such as neurodegenerative disorders or cancer, where glutamate metabolism is often dysregulated. researchgate.net By comparing the metabolic response to enzymatic perturbation in healthy versus diseased cells, it may be possible to identify novel biomarkers and therapeutic targets. This integration of specific chemical probes with high-throughput analytical techniques is a powerful paradigm for gaining a holistic understanding of complex biological systems.

Advancements in Engineered Enzyme Systems and Biocatalysis Utilizing this compound Derivatives

The field of biocatalysis is increasingly turning to engineered enzymes to perform specific and efficient chemical transformations. Derivatives of this compound could serve as unique substrates or building blocks in these advanced systems. Protein engineering techniques can be used to create novel enzymes with tailored substrate specificities and catalytic activities. nih.gov

For example, researchers could engineer hydrolases or transferases to selectively recognize the this compound structure. An engineered amidase could be developed to specifically cleave the chloroacetyl group under mild conditions, serving as a novel enzymatic protecting group strategy in complex peptide synthesis. Conversely, enzymes could be designed to utilize the reactivity of the C-Cl bond, catalyzing conjugation reactions to attach N-acetylglutamate moieties to other molecules of interest.

Recent work has demonstrated the successful use of enzymes like proteases for the selective esterification of N-protected glutamate derivatives, achieving high yields. frontiersin.org This highlights the feasibility of using enzymes to modify the glutamate scaffold. Future research could focus on engineering enzymes, such as acylases or N-acetyltransferases, to catalyze the direct synthesis of this compound from glutamate and a chloroacetyl donor. Such biocatalytic routes would offer a greener and more selective alternative to traditional chemical synthesis, providing enantiomerically pure products for downstream applications.

Exploration of Chemoenzymatic Synthetic Pathways for Stereoselective Production

The stereochemistry of glutamate is critical for its biological activity. Consequently, developing methods for the stereoselective production of this compound is essential for its use as a specific biochemical tool. Chemoenzymatic synthesis, which combines the selectivity of biocatalysis with the versatility of chemical reactions, offers a powerful approach to achieve this goal. mdpi.comnih.govnih.gov

Enzymatic resolution is a key strategy for producing enantiomerically pure compounds. mdpi.com For instance, a racemic mixture of this compound could be treated with a stereoselective hydrolase (e.g., an acylase or protease) that specifically deacylates one enantiomer (e.g., L-N-(Chloroacetyl)glutamate) back to L-glutamate, leaving the other enantiomer (D-N-(Chloroacetyl)glutamate) untouched. The resulting mixture of L-glutamate and D-N-(Chloroacetyl)glutamate could then be easily separated.

Alternatively, a dynamic kinetic resolution process could be employed, combining enzymatic resolution with in-situ racemization of the starting material to theoretically convert 100% of the racemic mixture into the desired enantiomer. mdpi.com Drawing inspiration from biocatalytic syntheses of other glutamate derivatives, enzymes could be used for the direct, stereoselective acylation of glutamate's amino group. frontiersin.org The table below outlines enzymatic strategies that have been successfully applied to glutamate derivatives, which could be adapted for the stereoselective synthesis of this compound.

| Enzyme Class | Reaction Type | Example Application on a Glutamate Derivative | Potential for this compound |

|---|---|---|---|

| Protease (e.g., Alcalase) | α-selective esterification | Mono-benzylesterification of N-Boc L-glutamic acid with 81% yield. frontiersin.org | Could be engineered for selective chloroacetylation of the amino group. |

| Hydrolase/Lactamase | γ-selective hydrolysis | Hydrolysis of α,γ-dibenzyl L-glutamate to produce α-benzyl L-glutamate. frontiersin.org | Enantioselective hydrolysis of racemic this compound esters. |

| Acylase | Deacylation | Commonly used for the resolution of N-acetylated amino acids. | Kinetic resolution of racemic this compound. |

| Glutaminase | γ-amide hydrolysis | Hydrolysis of α-benzyl L-glutamine to α-benzyl L-glutamate. frontiersin.org | Could potentially be engineered for selective synthesis or modification. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(Chloroacetyl)glutamate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound is typically synthesized via chloroacetylation of L-glutamate using chloroacetyl chloride. Key steps include maintaining anhydrous conditions and controlled pH. Optimal yields are achieved by heating in aprotic solvents (e.g., benzene) with alkaline agents (e.g., triethylamine) to neutralize HCl byproducts. Reaction temperature (40–60°C) and stoichiometric excess of chloroacetyl chloride (1.2–1.5 equivalents) are critical variables to monitor . Characterization via HPLC (>95% purity) and NMR ensures product integrity.

Q. Which analytical techniques are essential for characterizing the physicochemical properties of this compound?

- Methodological Answer :

- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 210–220 nm) using C18 columns and acetonitrile/water gradients.

- Structural Confirmation : H and C NMR to verify chloroacetyl (-CO-CH-Cl) and glutamate backbone signals. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H] peak at m/z 224.6).

- Thermal Properties : Differential scanning calorimetry (DSC) to determine melting point (≈180°C) and thermal stability .

Q. How is this compound utilized in enzyme activation studies, and what controls are necessary to validate specificity?

- Methodological Answer : The compound acts as a photoaffinity label for carbamoyl phosphate synthetase (CPS), enabling mapping of allosteric binding sites. Controls include:

- Competitive Inhibition : Co-incubation with excess unlabeled N-acetylglutamate reduces radiolabeling intensity.

- Negative Controls : Use of non-target enzymes (e.g., pyruvate kinase) to confirm absence of nonspecific binding.

- Proteolytic Mapping : Limited trypsin digestion of labeled CPS isolates the 20-kDa COOH-terminal fragment, confirming binding localization .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported binding affinities of this compound across different enzyme isoforms?

- Methodological Answer :

- Structural Variability Analysis : Compare enzyme isoforms via homology modeling to identify divergent residues in binding pockets.

- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics under standardized buffer conditions (pH 7.4, 25°C).

- Cross-Validation : Replicate assays using both radioactive labeling (e.g., C-tagged compound) and fluorescence polarization to ensure consistency .

Q. How should kinetic data be statistically analyzed to quantify the compound’s effect on enzyme activation kinetics?

- Methodological Answer :

- Michaelis-Menten Analysis : Fit initial velocity data (v vs. [substrate]) to determine and in the presence/absence of the compound.

- Allosteric Modulation : Use the Hill equation to assess cooperativity ( >1 indicates positive cooperativity).

- Error Propagation : Apply nonlinear regression tools (e.g., GraphPad Prism) with 95% confidence intervals. Report values and residual plots to validate model fit .

Q. What approaches resolve contradictions in literature regarding the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH Stability Profiling : Incubate the compound in buffers (pH 2–10) at 37°C, sampling at intervals (0–48 hrs). Quantify degradation via HPLC.

- Degradation Product Identification : LC-MS/MS to detect hydrolysis byproducts (e.g., chloroacetic acid, glutamate).

- Kinetic Modeling : Use pseudo-first-order kinetics to calculate half-life () and Arrhenius plots for temperature-dependent stability .

Q. How can computational modeling enhance understanding of this compound’s interaction with CPS?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses within the 20-kDa COOH-terminal domain. Validate with mutagenesis (e.g., alanine scanning of predicted contact residues).

- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (100 ns trajectories) to assess binding energy (MM-PBSA) and conformational stability.

- Cross-Referencing : Align computational predictions with photoaffinity labeling data to confirm binding site topology .

Data Presentation and Critical Analysis

Q. What guidelines ensure rigorous presentation of spectroscopic and kinetic data in studies involving this compound?

- Methodological Answer :

- Spectra Annotation : Label NMR/IR peaks with chemical shifts and assignments (e.g., δ 4.2 ppm for CH-Cl). Include integration values for proton counts.

- Kinetic Plots : Use Lineweaver-Burk or Eadie-Hofstee plots for enzyme kinetics. Report error bars (±SEM) and statistical significance (p <0.05, ANOVA).

- Reproducibility : Provide raw data in supplementary materials and specify instrument calibration protocols (e.g., NMR referencing to TMS) .

Q. How should researchers critically evaluate conflicting data on the compound’s role in CPS activation across species?

- Methodological Answer :

- Comparative Phylogenetics : Analyze CPS sequences from diverse species (e.g., rat vs. human) to identify conserved binding motifs.

- Functional Assays : Test cross-species activity using recombinant CPS isoforms.

- Bias Assessment : Scrutinize experimental conditions (e.g., buffer composition, enzyme purity) in conflicting studies to identify methodological outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.